molecular formula C20H20N2O4 B7720936 N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide

N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide

Cat. No. B7720936
M. Wt: 352.4 g/mol
InChI Key: LCNZBTOWSRGYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide involves its ability to bind to the active site of MAO-B, thereby inhibiting its activity. This leads to an increase in the levels of neurotransmitters such as dopamine, which are important for the proper functioning of the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including the ability to improve cognitive function and memory, reduce oxidative stress, and protect against neuronal damage. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide is its high selectivity for MAO-B, which makes it a potentially safer alternative to other MAO inhibitors that have been associated with side effects such as hypertensive crisis. However, one limitation of this compound is its relatively low potency compared to other MAO inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are a number of potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide. One area of interest is the development of more potent analogs of this compound that could be used in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for use in the treatment of other diseases such as cancer. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide involves a multi-step process that begins with the reaction of 2-hydroxy-3-methoxybenzaldehyde with methylamine to form the corresponding imine. This imine is then reduced to the amine using sodium borohydride, followed by reaction with 2-chloromethylquinoline to form the final product.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. In particular, research has focused on its ability to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which has been implicated in the development of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

3,5-dimethoxy-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-22(20(24)14-9-16(25-2)11-17(10-14)26-3)12-15-8-13-6-4-5-7-18(13)21-19(15)23/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNZBTOWSRGYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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